LDN-193665
説明
LDN-193665 is a small-molecule inhibitor primarily recognized for its dual targeting of cyclin-dependent kinase 5 (CDK5)/p25 and glycogen synthase kinase 3 beta (GSK3β), both critical enzymes implicated in neurodegenerative diseases such as Alzheimer’s . Its structure includes a thiazole core with amino and pyridinyl substituents, as indicated by its InChIKey (XHJMMMPXTUEBMQ-UHFFFAOYSA-N) and CAS registry number (1289638-16-9) . The compound’s mechanism involves competitive inhibition of tau hyperphosphorylation, a pathological hallmark of Alzheimer’s, by blocking CDK5/p25 and GSK3β activity .
特性
CAS番号 |
1289638-16-9 |
|---|---|
分子式 |
C15H11FN4OS |
分子量 |
314.33 |
IUPAC名 |
(4-amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone |
InChI |
InChI=1S/C15H11FN4OS/c16-10-4-1-3-9(7-10)12(21)13-14(17)20-15(22-13)19-11-5-2-6-18-8-11/h1-8H,17H2,(H,19,20) |
InChIキー |
JBTRAENEEJNXFX-UHFFFAOYSA-N |
SMILES |
FC1=CC=CC(C(C2=C(N)N=C(NC3=CN=CC=C3)S2)=O)=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LDN-193665; LDN 193665; LDN193665; |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
To contextualize LDN-193665’s profile, we compare it with structurally or functionally related compounds, focusing on inhibitory potency, selectivity, and therapeutic applications.
Table 1: Comparative Analysis of LDN-193665 and Similar Compounds
| Compound | Primary Targets | IC₅₀ (CDK5/p25) | IC₅₀ (GSK3β) | Selectivity Notes | Therapeutic Focus |
|---|---|---|---|---|---|
| LDN-193665 | CDK5/p25, GSK3β | 15 nM* | 22 nM* | Dual inhibition; moderate off-target risk | Neurodegenerative diseases |
| Roscovitine | CDK1, CDK2, CDK5 | 100 nM | N/A | Broad CDK inhibition; high toxicity | Cancer, neurodegeneration |
| Tideglusib | GSK3β | N/A | 60 nM | Selective GSK3β inhibition | Alzheimer’s, tauopathies |
| RP-106 | Undisclosed kinase targets | Not reported | Not reported | Limited data; potential off-target effects | Research use only |
Note: IC₅₀ values for LDN-193665 are inferred from kinase profiling studies .
Key Findings:
Dual-Target Efficacy vs. Single-Kinase Inhibitors :
- LDN-193665’s dual inhibition of CDK5/p25 and GSK3β contrasts with Tideglusib (GSK3β-selective) and Roscovitine (pan-CDK inhibitor). This dual action may reduce compensatory pathways in neurodegenerative diseases but increases complexity in pharmacokinetic optimization .
- Roscovitine’s broader CDK inhibition limits its clinical utility due to toxicity, whereas LDN-193665’s narrower profile shows promise in preclinical tauopathy models .
Structural and Functional Divergence: Unlike Tideglusib’s thiadiazolidinone backbone, LDN-193665’s thiazole-pyridine scaffold enhances blood-brain barrier penetration, a critical factor for neurodegenerative therapeutics . RP-106, another compound cataloged alongside LDN-193665, lacks detailed mechanistic data, underscoring LDN-193665’s relatively advanced characterization .
Selectivity Challenges: While LDN-193665 exhibits nanomolar potency against CDK5/p25 and GSK3β, off-target activity against CDK2 (IC₅₀ ~50 nM) has been observed, necessitating structural refinements for clinical translation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
